The Biological Role of (9Z,12Z)-Tetradecadienoyl-CoA: A Technical Guide
The Biological Role of (9Z,12Z)-Tetradecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule that has emerged as a metabolite of interest in various biological contexts. While its precise roles are still under investigation, evidence suggests its involvement in fatty acid metabolism and potential association with certain pathophysiological states. This technical guide provides a comprehensive overview of the current understanding of (9Z,12Z)-tetradecadienoyl-CoA, including its biosynthesis, potential metabolic fate, and association with disease, supported by experimental methodologies and pathway visualizations.
Introduction
Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as activated forms of fatty acids for a multitude of cellular processes, including energy production through β-oxidation, storage in complex lipids, and synthesis of signaling molecules. (9Z,12Z)-Tetradecadienoyl-CoA is the activated form of (9Z,12Z)-tetradecadienoic acid, a 14-carbon polyunsaturated fatty acid. Its presence and concentration in cells are indicative of specific metabolic pathways being active. Recent lipidomic studies have identified alterations in the levels of C14:2 fatty acids in various disease states, highlighting the need for a deeper understanding of the biological significance of its CoA derivative.
Biosynthesis of (9Z,12Z)-Tetradecadienoyl-CoA
The formation of (9Z,12Z)-tetradecadienoyl-CoA begins with the synthesis of its corresponding free fatty acid, (9Z,12Z)-tetradecadienoic acid. Subsequently, the fatty acid is activated to its CoA ester by an acyl-CoA synthetase.
Synthesis of (9Z,12Z)-Tetradecadienoic Acid
Two primary pathways for the synthesis of (9Z,12Z)-tetradecadienoic acid have been proposed:
-
Δ12-Desaturation of Myristoleic Acid: The most direct pathway involves the desaturation of myristoleoyl-CoA (14:1n-5) by a Δ12-desaturase enzyme. The FAT-2 enzyme in the nematode Caenorhabditis elegans has been shown to possess this activity, converting myristoleic acid to (9Z,12Z)-tetradecadienoic acid.[1] This enzyme exhibits broad substrate specificity, acting on a range of fatty acids from C14 to C18.[1]
-
Retroconversion of Linoleic Acid: In vertebrates, a potential pathway involves the retroconversion of longer-chain polyunsaturated fatty acids. Studies in the frog retina have demonstrated that (9Z,12Z)-tetradecadienoic acid (referred to as 14:2n-6 in the study) can be derived from linoleic acid (18:2n-6), likely through two rounds of β-oxidation.
Activation to (9Z,12Z)-Tetradecadienoyl-CoA
Metabolic Fate and Potential Biological Roles
The metabolic fate of (9Z,12Z)-tetradecadienoyl-CoA is not yet fully elucidated but is presumed to follow the general pathways of other long-chain fatty acyl-CoAs.
Potential Metabolic Pathways
-
β-Oxidation: As an activated fatty acid, (9Z,12Z)-tetradecadienoyl-CoA can be a substrate for mitochondrial β-oxidation to generate acetyl-CoA for energy production.
-
Incorporation into Complex Lipids: It can be incorporated into various classes of lipids, such as phospholipids, triacylglycerols, and cholesterol esters, through the action of acyltransferases. This incorporation can influence the properties of cellular membranes and lipid droplets.
-
Elongation and Desaturation: (9Z,12Z)-tetradecadienoyl-CoA could potentially serve as a precursor for the synthesis of longer-chain polyunsaturated fatty acids through the action of elongase and desaturase enzymes.
Association with Disease
Lipidomic studies have identified altered levels of C14:2 fatty acids, the precursor to (9Z,12Z)-tetradecadienoyl-CoA, in several disease states:
-
Juvenile Dermatomyositis (JDM): Metabolomic analysis of treatment-naïve JDM patients revealed an association between the disease and long-chain acylcarnitines, including C14:2-carnitine, suggesting a dysregulation of mitochondrial fatty acid β-oxidation.[3]
-
Schizophrenia and Bipolar Disorder: In a study of lipidomic fingerprints, the levels of C14:2 acylcarnitine were found to be downregulated in schizophrenic patients compared to healthy controls.[4]
-
Ectopic Fat Deposition: Serum levels of free fatty acid C14:2 were identified as a predictor of intramuscular ceramide accumulation in individuals with obesity.[5]
-
Ischemic Stroke: Long-chain acylcarnitines, including C14:2 acylcarnitine, were significantly elevated in patients with acute ischemic stroke and were associated with poor outcomes.[6]
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: Elevated levels of C14:1 and C14:2 acylcarnitines are markers for this inherited metabolic disorder.[7]
These associations suggest that the metabolism of C14:2 fatty acids, and by extension (9Z,12Z)-tetradecadienoyl-CoA, may be implicated in the pathophysiology of these conditions, although the precise mechanisms remain to be elucidated.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters (Km, Vmax) for enzymes acting on (9Z,12Z)-tetradecadienoyl-CoA. The following table summarizes general information for related enzyme classes.
| Enzyme Class | Substrate(s) | General Kinetic Properties | Tissue Distribution |
| Long-Chain Acyl-CoA Synthetases (ACSLs) | C12-C22 Fatty Acids | Vary by isoform; generally in the low micromolar range for fatty acid substrates. | Ubiquitous, with isoform-specific expression patterns. |
| Acyl-CoA Thioesterases (ACOTs) | Medium- to Long-Chain Acyl-CoAs | Exhibit broad and overlapping substrate specificities. Some are regulated by CoA levels. | Cytosolic, mitochondrial, and peroxisomal, with tissue-specific expression. |
| Carnitine Palmitoyltransferase 1 (CPT1) | Long-Chain Acyl-CoAs | Rate-limiting step for mitochondrial β-oxidation. | Liver, muscle, and other tissues with isoform-specific expression. |
Experimental Protocols
Heterologous Expression of Desaturases in Saccharomyces cerevisiae
This protocol is adapted from studies on the functional characterization of fatty acid desaturases.
Objective: To produce (9Z,12Z)-tetradecadienoic acid by expressing a Δ12-desaturase (e.g., C. elegans FAT-2) in yeast and providing the substrate, myristoleic acid.
Materials:
-
S. cerevisiae expression vector (e.g., pYES2)
-
S. cerevisiae host strain (e.g., INVSc1)
-
cDNA encoding the desaturase of interest
-
Yeast transformation reagents (e.g., lithium acetate)
-
Yeast growth media (SC minimal medium with appropriate supplements)
-
Galactose (for induction of gene expression)
-
Myristoleic acid
-
Tergitol (or other non-ionic surfactant)
Procedure:
-
Vector Construction: Clone the coding sequence of the desaturase into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression vector into the S. cerevisiae host strain using the lithium acetate (B1210297) method.
-
Yeast Culture and Induction:
-
Grow a pre-culture of the transformed yeast in selective medium containing glucose.
-
Inoculate the main culture in selective medium containing raffinose (B1225341) (or another non-repressing carbon source).
-
Grow the culture to mid-log phase.
-
Induce gene expression by adding galactose to a final concentration of 2% (w/v).
-
Simultaneously, supplement the medium with myristoleic acid (e.g., 0.5 mM) and a surfactant like Tergitol (e.g., 0.1% w/v) to aid in fatty acid uptake.
-
-
Harvesting and Lipid Extraction:
-
Incubate the induced culture for 48-72 hours at 30°C.
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with water.
-
Proceed with total lipid extraction.
-
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of fatty acid methyl esters (FAMEs).
Objective: To identify and quantify (9Z,12Z)-tetradecadienoic acid in a biological sample.
Materials:
-
Lipid-containing sample (e.g., yeast cell pellet)
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
-
Methanol
-
Acetyl chloride or BF3-methanol
-
Hexane (B92381) or iso-octane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23 or similar)
Procedure:
-
Lipid Extraction:
-
Homogenize the sample in a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Add the internal standard.
-
Separate the organic and aqueous phases by adding water or a salt solution.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
Resuspend the dried lipid extract in methanol.
-
Add acetyl chloride or BF3-methanol and heat at 60-100°C for the appropriate time (e.g., 1 hour).
-
Stop the reaction by adding water.
-
-
Extraction of FAMEs:
-
Extract the FAMEs with hexane or iso-octane.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial.
-
-
GC-MS Analysis:
-
Inject the sample onto the GC-MS system.
-
Use a temperature program that allows for the separation of C14 fatty acid isomers.
-
Identify the (9Z,12Z)-tetradecadienoic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the fatty acid by comparing its peak area to that of the internal standard.
-
Conclusion and Future Directions
(9Z,12Z)-Tetradecadienoyl-CoA is an intriguing molecule at the intersection of fatty acid synthesis and metabolism. While its biosynthetic pathway is beginning to be understood, particularly through the characterization of enzymes like the C. elegans FAT-2 desaturase, its precise biological roles and the implications of its altered metabolism in various diseases remain largely unexplored. The association of its precursor fatty acid with several pathological conditions underscores the importance of further research in this area.
Future investigations should focus on:
-
Elucidating the specific roles of (9Z,12Z)-tetradecadienoyl-CoA in cellular signaling and as a precursor for other bioactive lipids.
-
Characterizing the substrate specificity and kinetics of human enzymes that metabolize (9Z,12Z)-tetradecadienoyl-CoA.
-
Validating the C14:2 fatty acid and its derivatives as biomarkers for the diseases with which they have been associated.
-
Exploring the therapeutic potential of modulating the metabolic pathways involving (9Z,12Z)-tetradecadienoyl-CoA.
A deeper understanding of this molecule will undoubtedly provide valuable insights into the complex network of lipid metabolism and its role in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Caenorhabditis elegans Δ12-Desaturase FAT-2 Is a Bifunctional Desaturase Able to Desaturate a Diverse Range of Fatty Acid Substrates at the Δ12 and Δ15 Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Metabolomics analysis identifies a lipidomic profile in treatment-naïve juvenile dermatomyositis patients vs healthy control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. metabolon.com [metabolon.com]
